Receptor Affinity Profile Shift Versus 3-(Naphthalen-1-yl)pyrrolidine at Dopamine and Serotonin Receptors
The critical differentiation emerges from comparing the target compound's scaffold with its positional isomer, 3-(naphthalen-1-yl)pyrrolidine. The isomer demonstrates quantifiable affinity for several CNS receptors in CHO-K1 cells: Ki = 264 nM at the rat dopamine D2 receptor, Ki = 40 nM at the rat 5-HT2 receptor, and Ki = 95 nM at the rat 5-HT1A receptor [1]. The target compound, 1-(Naphthalen-1-yl)pyrrolidin-3-amine, relocates the naphthalene to the pyrrolidine nitrogen and introduces a free primary amine. Based on established SAR for 3-aminopyrrolidines as monoamine uptake inhibitors, this amine is predicted to form a critical salt bridge absent in the 3-aryl isomer, fundamentally changing its target engagement profile and making it a distinct chemical probe [2].
| Evidence Dimension | Receptor binding affinity (Ki/IC50) for dopaminergic and serotonergic receptors |
|---|---|
| Target Compound Data | Not directly reported; predicted altered affinity due to presence of 3-NH2 and N-1-naphthyl regiochemistry. |
| Comparator Or Baseline | 3-(Naphthalen-1-yl)pyrrolidine: Ki = 264 nM (D2), Ki = 40 nM (5-HT2), Ki = 95 nM (5-HT1A), IC50 = 1,000 nM (D3) in CHO-K1 cells |
| Quantified Difference | Qualitative shift expected; direct quantitative comparison not available in open literature. |
| Conditions | Binding affinity assays using [3H]U-86170 (D2), [3H]ketanserin (5-HT2), [3H]8-OH-DPAT (5-HT1A), and [3H]spiperone (D3) in CHO-K1 cells |
Why This Matters
The relocation of the naphthalene from the 3-carbon to the 1-nitrogen, combined with the primary amine, defines a distinct chemical space; using the 3-aryl isomer as a substitute would yield irrelevant pharmacological data, directly impacting experimental validity and procurement decisions.
- [1] BindingDB. BDBM50290933: 3-Naphthalen-1-yl-pyrrolidine (CHEMBL311972) - Affinity Data for D2, D3, 5-HT2, 5-HT1A receptors. View Source
- [2] Patent US20040092536A1. 3-aminopyrrolidines as inhibitors of monoamine uptake. Google Patents, 2004. View Source
